BenchChemオンラインストアへようこそ!

(R)-4-Bromomandelic acid

Chiral resolution Enantiomeric purity Pharmaceutical intermediates

Procurement of (R)-4-Bromomandelic acid requires a certified enantiopurity of 99+% e.e. to ensure reliable asymmetric synthesis and chiral resolution. Racemic mixtures or the (S)-enantiomer lead to unpredictable reactivity. This (R)-enantiomer is essential for synthesizing enantiopure 4-arylmandelic acids via Suzuki coupling and for cost-effective enzymatic resolution. Verify purity specifications before ordering.

Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
CAS No. 32189-34-7
Cat. No. B1300133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Bromomandelic acid
CAS32189-34-7
Molecular FormulaC8H7BrO3
Molecular Weight231.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)O)O)Br
InChIInChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1
InChIKeyBHZBRPQOYFDTAB-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview and Baseline Procurement Profile: (R)-4-Bromomandelic Acid (CAS 32189-34-7)


(R)-4-Bromomandelic acid (CAS 32189-34-7) is a single enantiomer of the para-brominated mandelic acid derivative, with the molecular formula C8H7BrO3 and a molecular weight of 231.04 g/mol . This chiral alpha-hydroxy acid features a bromine substituent at the para position of the aromatic ring and a stereocenter at the alpha carbon adjacent to the carboxylic acid group, yielding a well-defined (R)-configuration that dictates its specific optical rotation and intermolecular recognition properties . It is supplied as a white to off-white crystalline solid with a melting point of 115–119 °C, and is commercially available at high enantiomeric purity, typically 95% chemical purity minimum with enantiomeric excess specifications reaching 99+% e.e. .

Why Generic Substitution Fails: The Critical Role of Defined Enantiopurity in (R)-4-Bromomandelic Acid Procurement


Generic substitution with racemic 4-bromomandelic acid, alternative halogenated mandelic acids, or even the (S)-enantiomer is scientifically invalid for applications requiring defined stereochemistry and consistent reactivity. Racemic 4-bromomandelic acid (CAS 6940-50-7) provides no stereochemical control, fundamentally altering the outcome of asymmetric syntheses and chiral resolutions . Similarly, 4-chloromandelic acid (CAS 492-86-4) and 4-fluoromandelic acid (CAS 395-39-7) exhibit distinct electronic properties and co-crystallization behaviors that preclude their use as direct substitutes for the brominated analog [1]. The (S)-enantiomer (CAS 6940-50-7 for racemic mixture or resolved forms) yields opposite stereochemical outcomes in chiral pool syntheses, and its co-crystallization with resolving agents such as levetiracetam proceeds with markedly different selectivity compared to the (R)-form [2]. These disparities underscore that only (R)-4-bromomandelic acid with specified and verified enantiopurity can deliver the predictable reactivity and chiral integrity demanded by advanced research and industrial applications. The quantitative evidence presented below substantiates these differentiation claims.

Quantitative Differentiation Evidence for (R)-4-Bromomandelic Acid: Head-to-Head Comparator Data


Commercial Availability at 99+% Enantiomeric Excess vs. Racemic or Lower Purity Analogs

(R)-4-Bromomandelic acid (CAS 32189-34-7) is commercially available from reputable suppliers with a certified enantiomeric excess (%e.e.) of 99+%, a specification that significantly surpasses the baseline of 95% min. chemical purity for the racemic mixture and ensures the absence of the antagonistic (S)-enantiomer in critical synthetic steps . This high enantiopurity directly addresses procurement requirements where stereochemical fidelity is non-negotiable, such as in chiral pool synthesis or as a chiral resolving agent, and is supported by vendor certificate of analysis data .

Chiral resolution Enantiomeric purity Pharmaceutical intermediates

Quantified Enzymatic Resolution Efficiency: Achieving 99.98% Enantiomeric Excess

In a direct enzymatic kinetic resolution study, (R,S)-4-bromomandelic acid was subjected to stereoselective transesterification catalyzed by Pseudomonas cepacia lipase. Under optimized conditions, the (R)-enantiomer was obtained with an enantiomeric excess (eep) of 99.98% at 49.98% conversion [1]. This near-perfect enantioselectivity is a unique feature of the 4-bromo substitution pattern interacting with this specific lipase; comparable data for the unsubstituted mandelic acid or 4-chloromandelic acid under identical conditions are not available, but this result defines a benchmark for accessing ultrapure (R)-4-bromomandelic acid via a green chemistry route.

Biocatalysis Kinetic resolution Lipase

Divergent Co-Crystallization Behavior: (R)-4-Bromomandelic Acid Remains in Mother Liquor While (S)-Enantiomer Forms Co-Crystal with Levetiracetam

In a comparative study of five halogenated mandelic acids, the co-crystallization behavior with levetiracetam (LEV) was found to be highly substituent-dependent. For 4-bromomandelic acid (4-BrMA), LEV selectively co-crystallizes with the S-enantiomer, leaving the R-enantiomer enriched in the mother liquor [1]. This is in stark contrast to 4-fluoromandelic acid (4-FMA), where LEV co-crystallizes with the R-enantiomer. For 4-chloromandelic acid (4-ClMA), LEV also co-crystallizes with the S-enantiomer, but with a significantly lower resolution efficiency (63%e.e. for (R)-3-chloromandelic acid under optimal conditions) [2]. This divergence in stereochemical preference provides a direct, practical route for obtaining enantiopure (R)-4-BrMA via simple crystallization without requiring expensive chiral chromatography.

Co-crystallization Chiral resolution Levetiracetam

Established Use as a Chiral Building Block in Pd/C-Catalyzed Suzuki Coupling for Enantiopure 4-Arylmandelic Acid Libraries

Enantiomerically pure (R)-4-bromomandelic acid serves as a validated chiral building block for the synthesis of a library of enantiopure 4-arylmandelic acid derivatives via a palladium on carbon (Pd/C) catalyzed Suzuki coupling reaction [1]. This methodology leverages the bromine substituent at the para position as a reactive handle for cross-coupling while preserving the stereochemical integrity of the alpha-hydroxy acid moiety. The resulting 4-arylmandelic acids are valuable intermediates in medicinal chemistry. In contrast, unsubstituted mandelic acid lacks the halogen handle for this transformation, and 4-chloro- or 4-fluoromandelic acids exhibit different reactivity profiles in cross-coupling reactions, potentially requiring altered catalyst systems or conditions.

Suzuki coupling Chiral pool synthesis Pharmaceutical intermediates

Best-Fit Application Scenarios for (R)-4-Bromomandelic Acid Based on Quantitative Differentiation Evidence


Chiral Pool Synthesis of Enantiopure 4-Arylmandelic Acid Derivatives via Suzuki Coupling

Procurement of (R)-4-bromomandelic acid with certified 99+% e.e. is essential for the reliable synthesis of enantiopure 4-arylmandelic acids, a class of compounds with established utility in pharmaceutical development. The bromine substituent enables efficient Pd/C-catalyzed Suzuki cross-coupling with arylboronic acids, yielding diverse derivatives while preserving the stereochemistry of the alpha-hydroxy acid core [1]. The high enantiopurity of the starting material (Section 3, Evidence 1) ensures that the resulting 4-arylmandelic acid products are also enantiopure, a critical requirement for downstream biological evaluation and potential drug development.

Scalable Enzymatic Resolution for High-Volume Production of Ultrapure (R)-4-Bromomandelic Acid

For organizations requiring large quantities of (R)-4-bromomandelic acid with near-absolute optical purity (99.98% e.e.), the enzymatic resolution protocol utilizing Pseudomonas cepacia lipase (Section 3, Evidence 2) offers a green, cost-effective alternative to traditional chemical resolution methods [2]. This scenario is particularly relevant for process development and scale-up, where the high enantioselectivity and operational simplicity of the enzymatic approach reduce both production costs and environmental impact.

Low-Cost Chiral Resolution of Racemic 4-Bromomandelic Acid via Levetiracetam Co-Crystallization

Given the demonstrated selectivity of levetiracetam for the (S)-enantiomer of 4-bromomandelic acid in co-crystal formation (Section 3, Evidence 3), the (R)-enantiomer can be efficiently obtained from racemic mixtures by simple crystallization and filtration [3]. This approach is ideal for procurement scenarios where in-house resolution of racemic 4-bromomandelic acid (CAS 6940-50-7) is economically advantageous compared to purchasing pre-resolved (R)-enantiomer, particularly for applications requiring moderate to high enantiopurity that can be further upgraded by recrystallization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-Bromomandelic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.